molecular formula C19H22N2O3S2 B6536461 N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide CAS No. 1040658-62-5

N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide

Cat. No.: B6536461
CAS No.: 1040658-62-5
M. Wt: 390.5 g/mol
InChI Key: ZRDHVFZCJVJEEF-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydroindole scaffold substituted at the 1-position with a thiophene-2-carbonyl group and at the 6-position with a cyclohexanesulfonamide moiety. The dihydroindole core imparts rigidity, while the thiophene and sulfonamide groups contribute to electronic and steric properties that may influence biological activity or physicochemical behavior.

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]cyclohexanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c22-19(18-7-4-12-25-18)21-11-10-14-8-9-15(13-17(14)21)20-26(23,24)16-5-2-1-3-6-16/h4,7-9,12-13,16,20H,1-3,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDHVFZCJVJEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

  • Molecular Formula : C₁₅H₁₄N₂O₂S
  • Molecular Weight : 286.4 g/mol
  • CAS Number : 1021207-12-4

The compound exhibits multiple biological activities, primarily through inhibition of specific kinases involved in signaling pathways related to inflammation and neuroprotection. Notably, it has been linked to the inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β), a critical kinase in various cellular processes.

Inhibitory Potency

Research indicates that the compound demonstrates potent inhibitory activity against GSK-3β with an IC₅₀ value of approximately 8 nM, suggesting strong potential for therapeutic applications in conditions like neurodegeneration and inflammation . Additionally, it shows inhibitory effects on other kinases such as IKK-β and ROCK-1, which are involved in inflammatory responses .

Anti-inflammatory Activity

In vitro studies have shown that this compound effectively reduces the production of pro-inflammatory cytokines and nitric oxide (NO) in lipopolysaccharide-induced models of inflammation. This suggests its potential utility in treating inflammatory diseases such as arthritis and neuroinflammatory conditions .

Neuroprotective Effects

The compound has also demonstrated neuroprotective properties in models of neurodegeneration. It effectively reduced tau hyperphosphorylation in cellular models exposed to okadaic acid, indicating its potential role in preventing neurodegenerative diseases like Alzheimer’s .

Table 1: Summary of Biological Activities

Activity TypeAssay ModelResultReference
GSK-3β InhibitionEnzymatic AssayIC₅₀ = 8 nM
Anti-inflammatoryBV-2 Microglial CellsReduced NO and IL-6 levels
NeuroprotectionTau HyperphosphorylationSignificant reduction

Detailed Findings from Research Studies

  • GSK-3β Inhibition :
    • The compound was tested alongside known inhibitors like staurosporine. It displayed superior potency in inhibiting GSK-3β activity, which is crucial for regulating various cellular functions including metabolism and cell survival.
  • Cytotoxicity Assessment :
    • Cytotoxicity studies conducted on HT-22 (mouse hippocampal neuronal cells) and BV-2 (microglial cells) revealed that the compound did not significantly decrease cell viability at concentrations up to 10 µM. This indicates a favorable safety profile for further development .
  • Inflammatory Response Modulation :
    • In experiments involving BV-2 cells, the compound significantly decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha at low concentrations, showcasing its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

1-Methanesulfonyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]piperidine-4-carboxamide

  • Structure : Shares the dihydroindole-thiophene backbone but replaces the cyclohexanesulfonamide with a piperidine-4-carboxamide and methanesulfonyl group.
  • Molecular Properties :
    • Formula: C₂₀H₂₃N₃O₄S₂
    • Molecular Weight: 433.54 g/mol
    • SMILES: O=C(C1CCN(CC1)S(=O)(=O)C)Nc1ccc2c(c1)N(CC2)C(=O)c1cccs1
  • The methanesulfonyl group may increase metabolic stability .

Motesanib (N-(3,3-Dimethyl-2,3-dihydro-1H-indol-6-yl)-2-((pyridin-4-ylmethyl)amino)pyridine-3-carboxamide)

  • Structure: Contains a dihydroindole core but substitutes the thiophene-2-carbonyl with a pyridine-carboxamide group and adds a pyridin-4-ylmethylamino side chain.
  • Biological Activity :
    • Inhibits VEGFR-1, -2, and -3 with IC₅₀ values of 2, 3, and 6 nM, respectively.
    • Undergoing clinical trials for cancer therapy.
  • Key Differences: The pyridine and amino-pyridine substituents likely enhance kinase-targeting specificity compared to the thiophene-carbonyl group in the target compound .

N-[1-(Benzenesulfonyl)-2,3-dihydro-1H-indol-6-yl]-N'-(2,5-dimethoxyphenyl)urea

  • Structure : Retains the dihydroindole-sulfonamide framework but replaces cyclohexanesulfonamide with benzenesulfonyl and adds a dimethoxyphenyl urea moiety.
  • Molecular Properties :
    • Formula: C₂₃H₂₃N₃O₅S
    • Molecular Weight: 453.51 g/mol
  • Key Differences: The urea group introduces hydrogen-bonding capacity, which may improve target binding affinity. The benzene ring (vs.

Ethyl 2-[2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfanylethanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

  • Structure: Combines indole and benzothiophene moieties with a sulfanylethanoylamino linker.
  • Key Differences : The benzothiophene and ethyl ester groups increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the target compound’s sulfonamide group .

Physicochemical and Functional Group Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Dihydroindole Thiophene-2-carbonyl, cyclohexanesulfonamide ~420 (estimated) High rigidity, moderate lipophilicity
1-Methanesulfonyl-piperidine analog Dihydroindole Piperidine-4-carboxamide, methanesulfonyl 433.54 Enhanced solubility, metabolic stability
Motesanib Dihydroindole Pyridine-carboxamide, pyridinylmethyl 439.49 Kinase inhibition, clinical relevance
Benzenesulfonyl-urea derivative Dihydroindole Benzenesulfonyl, dimethoxyphenyl urea 453.51 Hydrogen-bonding capacity

Research Implications and Gaps

  • Structural Insights : The cyclohexanesulfonamide group in the target compound may confer unique conformational preferences compared to benzenesulfonyl or piperidine-based analogs.
  • Biological Data Gap: No direct activity data for the target compound are available in the provided evidence. Prioritizing assays (e.g., kinase profiling, solubility studies) is recommended.
  • Synthetic Feasibility : describes alkylation and sulfonylation methods for similar indole derivatives, suggesting viable routes for scaling up synthesis .

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